Product packaging for 2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole(Cat. No.:)

2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole

Cat. No.: B11789432
M. Wt: 225.08 g/mol
InChI Key: RBOIRYXFKABAJS-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) Scaffolds in Modern Organic Chemistry

The benzimidazole scaffold, a heterocyclic aromatic organic compound formed by the fusion of benzene (B151609) and imidazole (B134444), is a cornerstone in medicinal chemistry and drug discovery. nih.govnih.gov Its privileged structure is found in numerous FDA-approved drugs and is a focal point for the development of new bioactive compounds. nih.gov The versatility of the benzimidazole nucleus stems from its unique physicochemical properties, including its capacity for hydrogen bond donor-acceptor interactions, π-π stacking, and hydrophobic interactions, which facilitate efficient binding to biological macromolecules. nih.gov

Benzimidazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.govresearchgate.net In the realm of anticancer research, these derivatives have been shown to influence DNA stability and cell cycle progression, making them a promising therapeutic strategy. benthamdirect.com Their ability to act as microtubule inhibitors is another avenue being explored in cancer therapy. nih.gov The broad spectrum of biological activities has solidified the benzimidazole scaffold as an indispensable anchor for the discovery of novel therapeutic agents. researchgate.net

Rationale for Investigating Substituted Benzimidazoles, with a Focus on Brominated and Dimethylated Derivatives

The strategic modification of the benzimidazole core through the introduction of various substituents is a key strategy in medicinal chemistry to modulate and enhance its biological and chemical properties. The presence of a bromine atom, an electron-withdrawing group, can significantly influence the reactivity and potential biological activity of the benzimidazole scaffold. smolecule.com Halogenation, including bromination, is a common approach to enhance the therapeutic potential of drug candidates. For instance, brominated benzimidazoles have been investigated for their antiviral and anticancer activities. google.com

Similarly, the addition of methyl groups can impact the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The position of these methyl groups on the benzimidazole ring can lead to different isomers with distinct biological profiles. The combination of both bromo and dimethyl substitutions on the benzimidazole framework, as seen in 2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole, presents a unique chemical entity with the potential for novel applications. The interplay between the electron-withdrawing nature of the bromine atom and the electron-donating and lipophilic character of the methyl groups can lead to fine-tuning of the molecule's properties for specific research purposes.

Overview of the Core Structural Features of this compound

The core structure of this compound is characterized by a fused bicyclic system comprising a benzene ring and an imidazole ring. nih.gov Key substitutions on this scaffold include a bromine atom at the 2-position of the imidazole ring, a methyl group at the 1-position (on a nitrogen atom of the imidazole ring), and another methyl group at the 5-position of the benzene ring.

The molecular formula for this compound is C9H9BrN2. nih.gov The arrangement of these atoms and functional groups gives the molecule its specific three-dimensional shape and electronic distribution, which are crucial for its chemical reactivity and interactions with other molecules. The precise bond lengths, bond angles, and dihedral angles of the molecule can be determined through techniques like X-ray crystallography, providing a detailed picture of its geometry. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are essential for confirming the structure and understanding the electronic environment of the atoms within the molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrN2 B11789432 2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

2-bromo-1,5-dimethylbenzimidazole

InChI

InChI=1S/C9H9BrN2/c1-6-3-4-8-7(5-6)11-9(10)12(8)2/h3-5H,1-2H3

InChI Key

RBOIRYXFKABAJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N2)Br)C

Origin of Product

United States

Methodologies for the Synthesis of 2 Bromo 1,5 Dimethyl 1h Benzo D Imidazole and Its Structural Analogues

Established Synthetic Pathways for Benzimidazole (B57391) Core Formation

The benzimidazole scaffold is a common structural motif in medicinal chemistry, and numerous methods for its synthesis have been developed. The most prevalent approaches begin with an ortho-disubstituted benzene (B151609) ring, typically an o-phenylenediamine (B120857).

One of the most direct and widely used methods for constructing the benzimidazole core is the condensation of an o-phenylenediamine with a suitable one-carbon electrophilic reagent. This approach is versatile, as the choice of electrophile determines the substituent at the C2 position of the resulting benzimidazole.

Common electrophilic reagents include:

Aldehydes: The reaction with aldehydes is a straightforward approach. However, it can present a selectivity challenge, potentially forming both 2-substituted and 1,2-disubstituted benzimidazoles. To synthesize the precursor for the target compound, 4-methyl-1,2-phenylenediamine would be reacted with an appropriate aldehyde under oxidative conditions.

Carboxylic Acids and Derivatives: The Phillips condensation involves heating the o-phenylenediamine with a carboxylic acid or its derivatives (such as esters, acid chlorides, or nitriles). This method often requires harsh conditions, such as high temperatures or the use of strong acids like polyphosphoric acid (PPA).

The reaction between an o-phenylenediamine and an aldehyde proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation (or dehydrogenation) to yield the aromatic benzimidazole ring.

Table 1: Examples of Cyclocondensation Reactions for Benzimidazole Synthesis

o-Phenylenediamine Electrophile Catalyst/Conditions Product Type Reference
o-phenylenediamine Benzaldehyde Er(OTf)3, Water 2-Phenyl-1H-benzimidazole
Substituted o-phenylenediamine Aromatic Aldehydes ZnFe2O4, Ultrasonic Irradiation 2-Substituted benzimidazoles
o-phenylenediamine Aldehydes Au/TiO2, CHCl3:MeOH 2-Substituted benzimidazoles
o-phenylenediamine D-Glucose Water, Heat 2-Unsubstituted benzimidazoles

An alternative one-pot strategy for synthesizing benzimidazoles involves the reductive cyclization of o-nitroanilines. This method is particularly efficient as it combines the reduction of a nitro group to an amine and the subsequent cyclization with an aldehyde in a single reaction vessel. A common and inexpensive reducing agent used for this transformation is sodium dithionite (B78146) (Na2S2O4).

The process begins with the reduction of the o-nitroaniline to the corresponding o-phenylenediamine in situ. This transient diamine then immediately reacts with an aldehyde present in the mixture to undergo the cyclocondensation and aromatization sequence described previously. This approach avoids the need to isolate the often-sensitive o-phenylenediamine intermediate. Microwave irradiation has been shown to accelerate this reaction, leading to the desired products in a very short time.

For the synthesis of a 5-methylbenzimidazole precursor, the starting material would be 4-methyl-2-nitroaniline.

Regioselective Introduction of Bromine and Methyl Substituents

Once the 5-methyl-1H-benzo[d]imidazole core is synthesized, the next steps involve the specific placement of a methyl group at the N1 position and a bromine atom at the C2 position.

The C2 position of the benzimidazole ring is electronically activated and is the most susceptible site for electrophilic attack. Direct bromination at this position can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of electron-rich aromatic and heterocyclic compounds. It is considered a convenient and effective source of electrophilic bromine.

The reaction of a 1,5-disubstituted benzimidazole with NBS, typically in a solvent like carbon tetrachloride (CCl4) or tetrahydrofuran (THF), leads to the selective formation of the 2-bromo derivative. The reaction proceeds via an electrophilic aromatic substitution mechanism on the imidazole (B134444) portion of the molecule. The use of silica gel in conjunction with NBS has also been reported to be an effective method for the bromination of benzimidazoles.

Table 2: Reagents for Bromination of Aromatic Compounds

Reagent Typical Use Notes Reference
N-Bromosuccinimide (NBS) Bromination of activated rings, allylic/benzylic positions Mild, selective for electron-rich systems
Bromine (Br2) General bromination Often requires a Lewis acid for less activated rings
Bromodimethylsulfonium bromide Electrophilic bromination Can be less regioselective than NBS
1,3-Dibromo-5,5-dimethylhydantoin Electrophilic bromination Alternative source of electrophilic bromine

C5-Methyl Group Incorporation: The methyl group at the C5 position is most conveniently introduced by starting the synthesis with a correspondingly substituted precursor. The use of 4-methyl-1,2-phenylenediamine or 4-methyl-2-nitroaniline in the core formation reactions described in section 2.1 ensures the presence of the methyl group at the desired C5 position in the final benzimidazole structure.

N1-Methyl Group Incorporation: The introduction of a methyl group at the N1 position is achieved through N-alkylation. For an unsymmetrical substrate like 5-methyl-1H-benzo[d]imidazole, alkylation can potentially occur at either the N1 or N3 nitrogen atoms, leading to two different regioisomers. However, methods have been developed to control this regioselectivity.

A common method for N-alkylation involves treating the benzimidazole with an alkylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), deprotonates the N-H of the imidazole ring to form the benzimidazolate anion, which then acts as a nucleophile. Phase-transfer catalysts, like quaternary ammonium (B1175870) salts, can also be employed to facilitate the reaction. Specific protocols have been developed to achieve highly regioselective N-methylation, even furnishing the more sterically hindered and less stable regioisomer when desired.

Catalytic Approaches in Benzimidazole Synthesis Relevant to the Compound

The use of catalysts is prevalent in modern synthetic chemistry to improve reaction efficiency, yield, and selectivity while often allowing for milder reaction conditions. Various catalytic systems have been applied to the synthesis of the benzimidazole core.

Lewis Acid Catalysis: Lewis acids like zinc chloride (ZnCl2) and indium(III) triflate (In(OTf)3) have been shown to effectively catalyze the condensation of o-phenylenediamines with aldehydes.

Heterogeneous Catalysis: The use of solid-supported or nanoparticle catalysts offers advantages in terms of easy separation and recyclability. Supported gold nanoparticles (e.g., Au/TiO2) have been used for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes under ambient conditions. Similarly, nano-catalysts like zinc ferrite (ZnFe2O4) have been employed in ultrasound-assisted one-pot syntheses.

Metal-Porphyrin Catalysis: Iron(III)-porphyrin complexes have been utilized as catalysts in a one-pot, three-component reaction of a benzo-1,2-quinone, an aldehyde, and ammonium acetate to produce benzimidazole derivatives.

Rhodium Catalysis: While typically used for C-H activation, rhodium catalysts have been employed for the C2-alkylation of benzimidazoles with Michael acceptors, demonstrating the potential for catalytic functionalization of the pre-formed benzimidazole core.

These catalytic methods are primarily relevant to the initial formation of the substituted benzimidazole ring system, enhancing the efficiency of the cyclocondensation step.

Metal-Catalyzed Coupling Reactions for Benzimidazole Derivatives (e.g., Palladium- and Copper-catalyzed Methods)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the synthesis of benzimidazole derivatives. Palladium and copper catalysts are particularly prominent in this field.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, have been adapted for the synthesis of functionalized benzimidazoles. For instance, palladium catalysts can be used in the C-H activation of benzimidazoles for direct arylation, providing an efficient route to 2-arylbenzimidazoles. nih.govnih.govrsc.org One approach involves the palladium-catalyzed amination of 2-iodobenzimines with diaziridinone to construct the benzimidazole core. researchgate.net This method has been shown to be effective for a wide range of 2-(hetero)aryl benzimidazoles, proceeding in good to excellent yields. researchgate.net The mechanism is thought to involve the formation of a C,C-palladacycle intermediate derived from the 2-iodobenzimine. researchgate.net

Copper-catalyzed reactions offer a more economical alternative to palladium and have been widely used for the synthesis of benzimidazoles. The Ullmann condensation, a copper-catalyzed N-arylation, is a classic method for forming the benzimidazole ring. Modern advancements have led to the development of more efficient copper-catalyzed systems that can operate under milder conditions. For example, copper(I) iodide (CuI) has been used to catalyze the direct 2-arylation of benzimidazoles with aryl bromides. nih.gov In some cases, the combination of a copper catalyst with a suitable ligand, such as PPh₃, promotes the cross-coupling reaction with a broad substrate scope and good to excellent yields. nih.gov Copper-catalyzed methods have also been employed in the synthesis of N-alkylanthranilic acids, which can be precursors to benzimidazole derivatives, via an ortho-substituent effect. core.ac.uk Furthermore, copper-catalyzed tandem reactions under microwave irradiation have been developed for the synthesis of fused quinazoline derivatives from 2-bromobenzimidazoles. nih.govresearchgate.net

Table 1: Comparison of Palladium- and Copper-Catalyzed Methods for Benzimidazole Synthesis
Catalyst SystemReaction TypeKey AdvantagesTypical SubstratesReference
Palladium(II) acetate/LigandC-H Activation/Direct ArylationHigh efficiency, broad substrate scopeBenzimidazoles, Aryl halides nih.govnih.gov
Palladium CatalystAmination of 2-IodobenziminesGood to excellent yields for 2-(hetero)aryl benzimidazoles2-Iodobenzimines, Diaziridinone researchgate.net
Copper(I) Iodide/PPh₃Direct 2-ArylationEconomical, good to excellent yieldsBenzimidazoles, Aryl bromides nih.gov
Copper(I) OxideTandem Reaction (Microwave-assisted)Rapid synthesis of fused systems2-Bromobenzimidazoles, Substituted aldehydes nih.govresearchgate.net

Emerging Catalytic Systems (e.g., Nanocatalysts, Green Catalysis)

Recent research has focused on the development of more sustainable and efficient catalytic systems for benzimidazole synthesis. Nanocatalysts and green catalysis approaches are at the forefront of these efforts.

Nanocatalysts offer several advantages, including high surface area-to-volume ratios, which can lead to enhanced catalytic activity, and the potential for easy recovery and reuse. biointerfaceresearch.comnih.gov Various metal and metal oxide nanoparticles have been explored as catalysts for benzimidazole synthesis. For example, zinc oxide (ZnO) nanoparticles have been shown to be an effective and environmentally friendly catalyst for the cyclocondensation of o-phenylenediamine with aromatic aldehydes, resulting in high yields and short reaction times. nih.gov Similarly, iron oxide (Fe₃O₄) nanoparticles, often supported on materials like chitosan, have been used as magnetically recoverable catalysts for the synthesis of 1,2-disubstituted benzimidazoles. biointerfaceresearch.com Other nanocatalysts that have been successfully employed include zinc sulfide (ZnS) aip.orgajgreenchem.com, gold (Au) earthlinepublishers.com, and cobalt ferrite (CoFe₂O₄) nanoparticles. earthlinepublishers.com

Green Catalysis aims to reduce the environmental impact of chemical processes by using less hazardous solvents, renewable starting materials, and energy-efficient methods. In the context of benzimidazole synthesis, green approaches often involve the use of water as a solvent, ionic liquids, or solvent-free conditions. mdpi.comchemmethod.comsphinxsai.com The synthesis of benzimidazoles in high-temperature water has been demonstrated to be an effective and environmentally benign method, with the ability to tune reaction parameters to optimize yields. rsc.orgresearchgate.net Ionic liquids have also been utilized as green media for the microwave-assisted synthesis of 2-substituted benzimidazole derivatives. mdpi.com Furthermore, the use of heterogeneous catalysts, including many of the nanocatalysts mentioned above, aligns with the principles of green chemistry as they can often be easily separated from the reaction mixture and reused. ajgreenchem.comearthlinepublishers.com

Table 2: Examples of Emerging Catalytic Systems for Benzimidazole Synthesis
Catalytic SystemTypeKey FeaturesReaction ConditionsReference
ZnO NanoparticlesNanocatalystHigh catalytic activity, environmentally benign, recyclableEthanol, 70 °C nih.gov
Fe₃O₄/Chitosan NanocompositeNanocatalystMagnetically recoverable, biodegradable supportEthanol, ambient temperature biointerfaceresearch.com
High-Temperature WaterGreen CatalysisEnvironmentally benign solvent, tunable properties250-400 °C rsc.orgresearchgate.net
[BMIM]HSO₄Green Catalysis (Ionic Liquid)Microwave-assisted, high yieldsMicrowave irradiation mdpi.com
CoFe₂O₄ NanoparticlesNanocatalystHeterogeneous, magnetically separableGrinding (solvent-free) earthlinepublishers.com

Optimization of Reaction Conditions for Enhanced Yield and Synthetic Efficiency

To maximize the yield and efficiency of the synthesis of 2-bromo-1,5-dimethyl-1H-benzo[d]imidazole and its analogues, careful optimization of reaction conditions is essential. Key parameters that are often manipulated include the choice of solvent, reaction temperature, and the use of alternative energy sources like microwaves.

Solvent Effects and Temperature Control

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. In the synthesis of benzimidazoles, a variety of solvents have been investigated, ranging from polar protic solvents like ethanol and methanol to polar aprotic solvents such as acetonitrile, and even non-polar solvents. researchgate.net The polarity of the solvent can affect the solubility of reactants and intermediates, as well as stabilize transition states. For instance, in the synthesis of certain benzimidazole derivatives, methanol has been shown to provide higher yields compared to other solvents when the reaction is carried out at 60 °C. researchgate.net

Temperature is another critical parameter that must be controlled to achieve optimal results. Increasing the reaction temperature generally increases the reaction rate, but it can also lead to the formation of unwanted byproducts. Conversely, lower temperatures may require longer reaction times. The optimal temperature is therefore a balance between reaction rate and selectivity. For example, in the synthesis of 1,2-disubstituted benzimidazoles, increasing the temperature from room temperature to 100 °C in water as a solvent led to a significant increase in yield. nih.gov In some cases, ambient temperature synthesis is possible with the right catalytic system, which is highly desirable from an energy efficiency perspective. mdpi.com

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. scispace.comeurekaselect.com This technique has been successfully applied to the synthesis of a wide range of benzimidazole derivatives. nih.govscispace.comasianpubs.org For example, the synthesis of 1,2-disubstituted benzimidazoles has been achieved in as little as 5-10 minutes under microwave irradiation, often in solvent-free conditions or using green solvents. nih.gov The efficiency of microwave-assisted synthesis can be further enhanced by the use of solid supports or catalysts.

Table 3: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis of Benzimidazoles
ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction TimeHours to daysSeconds to minutes
YieldOften moderateGenerally higher nih.gov
Energy ConsumptionHigherLower
Side ReactionsMore prevalentOften reduced scispace.com

Byproduct Management and Isolation Strategies

The formation of byproducts can reduce the yield and purity of the desired benzimidazole derivative. Effective byproduct management and efficient isolation strategies are therefore crucial for a successful synthesis. Common byproducts in benzimidazole synthesis can arise from incomplete reactions, side reactions of functional groups, or the formation of regioisomers.

Isolation and purification of the target compound are typically achieved through standard laboratory techniques. After the reaction is complete, the crude product is often worked up by extraction with a suitable organic solvent. nih.gov Further purification is then carried out using methods such as column chromatography over silica gel or recrystallization from an appropriate solvent system. nih.gov The choice of eluent for column chromatography is critical for separating the desired product from any byproducts and unreacted starting materials. Thin-layer chromatography (TLC) is commonly used to monitor the progress of the reaction and to identify the appropriate solvent system for purification. nih.gov In cases where nanocatalysts are used, their separation can be simplified, for instance, through magnetic separation for iron oxide-based catalysts, which contributes to a cleaner work-up procedure. biointerfaceresearch.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 1,5 Dimethyl 1h Benzo D Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Aliphatic Protons

In a hypothetical ¹H NMR spectrum of 2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole, distinct signals would be expected for the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the two methyl groups. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would provide crucial information about their chemical environment and neighboring protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum of this compound would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals provide insight into their hybridization and electronic environment. For instance, the carbon atom attached to the bromine (C-2) would be expected to have a distinct chemical shift due to the halogen's electronegativity.

Analysis of similar structures, such as 1-(4-Bromobenzyl)-2-propyl-1H-benzo[d]imidazole, shows characteristic signals for the benzimidazole (B57391) core carbons and the attached alkyl groups. diva-portal.org In our target compound, we would expect to see signals corresponding to the two methyl carbons, the carbons of the benzene ring, and the carbons of the imidazole (B134444) ring, including the C-2 carbon bearing the bromine atom.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the ¹H and ¹³C NMR signals and to establish the complete connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings, helping to identify which protons are adjacent to each other in the aromatic ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a carbon signal based on the chemical shift of its attached proton.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

Identification of Characteristic Functional Group Stretches (e.g., C-Br, C=N, N-H)

While this compound does not have an N-H bond due to the N-methylation, a hypothetical FTIR spectrum would display several characteristic absorption bands. For comparison, the FTIR spectrum of 2-methyl-1H-benzo[d]imidazole shows a characteristic N-H stretch. rsc.org

For our target molecule, key vibrational modes would include:

C-Br Stretch: A stretching vibration for the carbon-bromine bond, typically appearing in the fingerprint region of the spectrum.

C=N Stretch: The stretching vibration of the carbon-nitrogen double bond within the imidazole ring.

Aromatic C-H and C=C Stretches: Vibrations associated with the protons and carbon-carbon bonds of the benzene ring.

Aliphatic C-H Stretches: Vibrations corresponding to the methyl groups.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

For this compound (C₉H₉BrN₂), the mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak would appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Further fragmentation of the molecular ion in the mass spectrometer would likely involve the loss of the bromine atom and cleavage of the methyl groups, providing additional evidence for the proposed structure. For instance, mass spectra of related benzimidazoles show characteristic fragmentation patterns that help to confirm their structures. rsc.org

While a detailed, data-driven analysis of this compound is currently precluded by the absence of published experimental data, the principles of advanced spectroscopic techniques provide a clear framework for its future characterization. The combined application of ¹H NMR, ¹³C NMR, 2D NMR, FTIR, and Mass Spectrometry would be essential to unequivocally confirm its structure and provide the rich dataset required for comprehensive scientific reporting.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. For this compound (C₉H₉BrN₂), HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This technique distinguishes between ions of very similar nominal mass, thereby confirming the presence and number of bromine, carbon, hydrogen, and nitrogen atoms. The expected HRMS data would show isotopic peaks corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), further validating the molecular formula. The precise mass measurement would serve as a fundamental piece of evidence for the successful synthesis and purity of the compound.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the gold standard for determining the three-dimensional arrangement of atoms within a crystalline solid. This powerful technique would provide definitive insights into the molecular geometry, bond parameters, and intermolecular interactions of this compound.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A crystallographic study would yield precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule. This data is fundamental to understanding the steric and electronic effects of the bromo and dimethyl substitutions on the benzimidazole core.

Interactive Table 1: Hypothetical Bond Lengths for this compound

Atom 1Atom 2Bond Length (Å)
C2BrValue
N1C2Value
N1C7aValue
N1C(Methyl)Value
C4C5Value
C5C6Value
C5C(Methyl)Value
C6C7Value
C7C7aValue
N3C2Value
N3C4Value

Note: The values in this table are placeholders and would be determined experimentally through X-ray crystallography.

Interactive Table 2: Hypothetical Bond Angles for this compound

Atom 1Atom 2Atom 3Bond Angle (°)
BrC2N1Value
BrC2N3Value
N1C2N3Value
C2N1C7aValue
C2N1C(Methyl)Value
C4C5C6Value
C4C5C(Methyl)Value
C(Methyl)C5C6Value

Note: The values in this table are placeholders and would be determined experimentally through X-ray crystallography.

Interactive Table 3: Hypothetical Dihedral Angles for this compound

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C(Methyl)N1C2BrValue
C7aN1C2N3Value
C4C5C6C7Value

Note: The values in this table are placeholders and would be determined experimentally through X-ray crystallography.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the individual molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis is crucial for understanding the solid-state properties of the compound. The study would identify and characterize any intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions.

Given the presence of the bromine atom, the potential for halogen bonding (C-Br···N or C-Br···π interactions) would be a key area of investigation. Furthermore, π-π stacking between the aromatic benzimidazole rings of adjacent molecules would likely play a significant role in the crystal packing. The nature, strength, and geometry of these non-covalent interactions dictate the stability and physical properties of the crystalline material.

Reaction Chemistry and Mechanistic Insights of 2 Bromo 1,5 Dimethyl 1h Benzo D Imidazole

Electrophilic and Nucleophilic Substitution Reactions on the Benzimidazole (B57391) Nucleus

The benzimidazole ring system is susceptible to both electrophilic and nucleophilic attack, with the regiochemical outcome and reactivity being significantly influenced by the existing substituents.

Reactivity at the Bromine-Substituted Position (e.g., Replacement by other Nucleophiles)

The bromine atom at the 2-position of the benzimidazole ring is a key site for nucleophilic substitution. This reactivity allows for the introduction of a wide variety of functional groups. For instance, the bromine can be displaced by nitrogen nucleophiles, such as amines, to form C-N bonds. This type of reaction is fundamental in the synthesis of more complex molecules. sigmaaldrich.comnih.gov

Computational studies on similar 2-bromo-1-arylethanone derivatives with imidazole (B134444) suggest that these nucleophilic substitution reactions are energetically favorable. researchgate.netsemanticscholar.orgsemanticscholar.org The electrophilicity of the carbon atom attached to the bromine is enhanced, making it susceptible to attack by nucleophiles. semanticscholar.org

Influence of Methyl Groups on Aromatic Reactivity and Regioselectivity

The methyl groups at the 1- and 5-positions of the benzimidazole ring exert a significant electronic influence on the aromatic system. As electron-donating groups, they increase the electron density of the benzimidazole nucleus, thereby activating it towards electrophilic substitution. libretexts.org This activating effect is a consequence of the methyl groups' ability to stabilize the carbocationic intermediates formed during electrophilic attack. libretexts.org

The directing effect of the methyl groups favors electrophilic attack at positions that are ortho and para to them. libretexts.org This regioselectivity is a well-established principle in aromatic chemistry, where electron-donating groups direct incoming electrophiles to these positions due to the greater stabilization of the corresponding reaction intermediates. libretexts.orgresearchgate.net The methyl group at the 1-position also enhances the stability of the compound by reducing its susceptibility to oxidation.

Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom in 2-bromo-1,5-dimethyl-1H-benzo[d]imidazole serves as an excellent handle for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures.

Palladium-Catalyzed C-C and C-N Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C and C-N bonds. The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is widely used for creating biaryl structures. nih.govnih.govrsc.org While specific studies on this compound are not abundant, the general applicability of the Suzuki-Miyaura reaction to bromo-substituted heterocycles is well-documented. mit.eduresearchgate.netnih.gov For instance, unprotected haloimidazoles have been successfully coupled with various boronic acids under palladium catalysis. researchgate.net The reaction conditions are generally mild and tolerate a wide range of functional groups. nih.govmit.edu

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction that forms C-N bonds by coupling an aryl halide with an amine. chemspider.comnih.govrsc.org This reaction is highly effective for the amination of a variety of heterocyclic bromides, including those with unprotected NH groups. nih.gov The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. nih.govrsc.org

A study on a tandem palladium/copper-catalyzed intermolecular cross-coupling cascade between o-bromobenzoic acids and 2-(2-bromoaryl)-1H-benzo[d]imidazoles highlights the utility of palladium catalysis in constructing complex fused heterocyclic systems. nih.govacs.org This reaction proceeds through a proposed mechanism involving oxidative addition of the palladium(0) catalyst to the bromo-substituted benzimidazole. nih.gov

Copper-Catalyzed Transformations

Copper-catalyzed reactions offer a valuable alternative to palladium-based methods for cross-coupling reactions. Copper catalysts can promote domino C-N cross-coupling reactions, for example, in the synthesis of 2-arylaminobenzimidazoles. nih.gov These methods can address some of the challenges associated with palladium catalysis, such as the high cost and the low reactivity of certain bromo precursors. nih.gov

Copper-catalyzed cascade reactions have also been developed for the synthesis of fused heterocyclic systems. For example, a copper-catalyzed cascade reaction of o-bromoarylisothiocyanates with isocyanides leads to the formation of benzo[d]imidazo[5,1-b]thiazoles. dntb.gov.ua Furthermore, a one-pot, three-component synthesis of 2-benzyl-benzimidazoles, a reaction adaptable for precursors of etonitazene, utilizes a copper(I) chloride catalyst. wikipedia.org

Cyclization and Ring-Forming Reactions Utilizing the Benzimidazole Core for Heterocycle Fusion

The benzimidazole core of this compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the formation of new rings by leveraging the reactivity of both the benzimidazole nucleus and its substituents.

One notable example is the synthesis of benzimidazo[2,1-b]thiazole derivatives. This can be achieved through a regioselective [3+2] cyclo-condensation reaction. rsc.orgnih.govresearchgate.net For instance, the reaction of 2-mercaptobenzimidazole (B194830) with 1,3-diketones in the presence of N-bromosuccinimide under visible-light irradiation can lead to the formation of these fused systems. nih.govresearchgate.net The reaction conditions can be tuned to favor either N/S-difunctionalized benzimidazoles or the cyclized benzimidazo[2,1-b]thiazole products, highlighting the importance of reaction conditions in determining the regioselectivity. rsc.orgnih.govresearchgate.net

The following table summarizes the key reaction types involving this compound and related compounds, along with the typical catalysts and resulting products.

Reaction TypeCatalyst/ReagentProduct Type
Nucleophilic SubstitutionVarious NucleophilesSubstituted Benzimidazoles
Suzuki-Miyaura CouplingPalladium CatalystBiaryl Compounds
Buchwald-Hartwig AminationPalladium CatalystN-Aryl Benzimidazoles
Copper-Catalyzed C-N CouplingCopper CatalystN-Aryl Benzimidazoles
Cyclization/Ring-FusionVarious (e.g., NBS, light)Fused Heterocycles

Oxidation and Reduction Pathways of the Benzimidazole System

The reactivity of the benzimidazole core in this compound is characterized by its susceptibility to both oxidation and reduction reactions. These transformations can affect the heterocyclic imidazole ring, the fused benzene (B151609) ring, or the substituents. The specific pathway and resulting products are highly dependent on the nature of the reagents and the reaction conditions employed.

Oxidation Pathways

The oxidation of the benzimidazole system can proceed through several mechanisms, including attack on the carbocyclic ring, oxidation of the imidazole N-atoms, or transformation of the methyl substituents.

Research into the thermal oxidation of the general benzimidazole system indicates that the initial site of oxygenation is often the carbocyclic aromatic ring adjacent to the imidazole nucleus. dtic.mil Studies on model compounds have shown that the 2-substituted imidazole ring is generally more resistant to oxidation than the fused benzenoid ring. dtic.mil For instance, the oxidation of some benzimidazole compounds with strong oxidizing agents can lead to the formation of imidazole-4,5-dicarboxylic acids, demonstrating the cleavage of the benzene ring. youtube.com

Another potential oxidation pathway is the formation of N-oxides. While direct oxidation of benzimidazoles to their corresponding N-oxides can be challenging, it is a known transformation. nih.gov More commonly, benzimidazole N-oxides are synthesized through the cyclization of precursor molecules like o-nitroanilines. nih.gov However, the use of peroxy acids could potentially lead to the formation of an N-oxide intermediate from the parent benzimidazole. rsc.org

The methyl groups on the benzimidazole ring also represent potential sites for oxidation. Under appropriate conditions, alkyl substituents on heterocyclic rings can be oxidized to carboxylic acids. For example, (1H-benzimidazol-2-yl)-methanol derivatives have been successfully oxidized to the corresponding benzimidazole-2-carboxylic acids using potassium permanganate (B83412). nih.gov A similar transformation could be envisioned for the methyl groups of this compound, likely requiring strong oxidizing conditions.

Electrochemical methods also provide a route for the oxidation of benzimidazoles. Cyclic voltammetry studies on related s-triazino-benzimidazole derivatives have shown that these compounds can undergo anodic oxidation, indicating that the benzimidazole ring system is electrochemically active. researchgate.net This suggests that electrochemical oxidation of this compound could lead to the formation of various oxidized species or electropolymerized films. researchgate.net

Table 1: Potential Oxidation Reactions of this compound

Reaction TypeReagent(s)Potential Product(s)Reference
Ring OxidationStrong Oxidizing Agents (e.g., KMnO4, O3)2-Bromo-1,5-dimethyl-1H-imidazole-4,5-dicarboxylic acid dtic.milyoutube.com
N-OxidationPeroxy Acids (e.g., m-CPBA)This compound 3-oxide nih.govrsc.org
Side-Chain OxidationPotassium permanganate (KMnO4)2-Bromo-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid nih.gov
Electrochemical OxidationAnodic PotentialOxidized dimeric/polymeric species researchgate.net

Reduction Pathways

The reduction of this compound can target the bromo substituent or the aromatic system. The specific outcome is determined by the choice of reducing agent and reaction conditions.

A primary reduction pathway is the dehalogenation of the C2-bromo substituent. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with a hydrogen source is a standard method for the reduction of aryl halides. This would yield 1,5-dimethyl-1H-benzo[d]imidazole. The reaction mechanism for the reduction of similar activated halides has been documented. bme.hu

Electrochemical reduction offers another route for transforming the molecule. Studies on related benzimidazole derivatives have demonstrated that electroreductive processes can lead to the cleavage of substituents from the ring system. bme.hu For this compound, applying a cathodic potential could selectively cleave the carbon-bromine bond.

Under more forcing conditions, the aromatic carbocyclic ring of the benzimidazole system can be reduced. While less common for this heterocycle compared to simple benzene derivatives, powerful reducing systems like tin(II) chloride (SnCl₂) in an appropriate solvent have been used to effect tandem reductions in related nitro-benzimidazole precursors. acs.org Birch reduction conditions (e.g., sodium in liquid ammonia) could potentially reduce the benzene ring to a dihydrobenzene derivative, though the reactivity of the imidazole moiety under these conditions would need to be considered.

Table 2: Potential Reduction Reactions of this compound

Reaction TypeReagent(s)Potential Product(s)Reference
DehalogenationH2, Pd/C1,5-Dimethyl-1H-benzo[d]imidazole bme.hu
Electrochemical ReductionCathodic Potential (e.g., on Pt, Hg, or Pb cathode)1,5-Dimethyl-1H-benzo[d]imidazole bme.hu
Aromatic Ring ReductionNa, liquid NH3, alcohol2-Bromo-1,5-dimethyl-4,7-dihydro-1H-benzo[d]imidazole (or other isomers)N/A
Reductive CleavageSnCl2Potential for complex reductive pathways acs.org

Compound Index

Structure Activity Relationships Sar and Rational Design Principles for Substituted Benzimidazoles

Impact of Halogenation (Bromine) on Benzimidazole (B57391) Reactivity and Electronic Properties

The introduction of a bromine atom at the 2-position of the benzimidazole ring, as seen in 2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole, significantly modulates the electronic properties and reactivity of the molecule. Bromine, being an electronegative halogen, exerts a strong electron-withdrawing inductive effect (-I effect), which decreases the electron density of the benzimidazole ring system. This deactivation makes the ring less susceptible to electrophilic substitution reactions. nih.govnih.gov

Theoretical studies on halogenated benzimidazoles have shown that the introduction of a halogen can influence the excited state intramolecular proton transfer (ESIPT) process, a phenomenon of importance in the design of fluorescent probes. nih.gov While the solvent environment often plays a more dominant role, halogenation can be a tool to fine-tune the photophysical properties of benzimidazole derivatives. nih.gov

Table 1: Predicted Electronic Effects of Bromination on the Benzimidazole Core

Electronic Effect Impact of Bromine at C2-Position Consequence for Reactivity
Inductive Effect (-I)Electron-withdrawingDeactivates the ring towards electrophilic attack.
Mesomeric Effect (+M)Electron-donating (resonance)Partially counteracts the inductive effect.
Overall Electronic InfluenceNet electron-withdrawingEnhances susceptibility of the C2-position to nucleophilic substitution.

Role of Alkyl Substituents (Methyl Groups) on Steric and Electronic Effects

In this compound, two methyl groups are present as substituents. The methyl group at the 1-position (N-methylation) and the methyl group at the 5-position of the benzene (B151609) ring each contribute distinct steric and electronic effects.

Electronic Effects: Methyl groups are known to be electron-donating through an inductive effect (+I effect) and hyperconjugation. The 5-methyl group on the benzene ring increases the electron density of the aromatic system, which can influence its reactivity in electrophilic aromatic substitution reactions. rsc.org The N-methyl group at the 1-position also contributes electron density to the imidazole (B134444) portion of the ring system. rsc.org

Steric Effects: The N-methyl group at the 1-position introduces steric hindrance around the N1 nitrogen. This can influence the approach of reagents and the conformation of the molecule. researchgate.net The development of regioselective N-methylation methods is crucial for synthesizing specific isomers, as the reaction can sometimes favor the less sterically hindered product. researchgate.net The methyl group at the 5-position introduces some steric bulk on the benzene ring, which can affect intermolecular interactions, such as crystal packing and binding to biological targets. researchgate.net

Table 2: Influence of Methyl Substituents in this compound

Substituent Position Electronic Effect Steric Effect
Methyl1 (N1)Electron-donating (+I)Introduces steric hindrance around the N1 position.
Methyl5 (C5)Electron-donating (+I, hyperconjugation)Adds bulk to the benzene ring, potentially influencing intermolecular interactions.

Positional Isomerism and its Influence on Molecular Properties and Potential Chemical Interactions

The specific arrangement of substituents on the benzimidazole core, known as positional isomerism, has a profound impact on the molecule's physical, chemical, and biological properties. For instance, shifting the methyl group from the 5-position to the 6-position would result in 2-Bromo-1,6-dimethyl-1H-benzo[d]imidazole , a positional isomer with potentially different characteristics.

The position of the methyl group on the benzene ring (5- vs. 6-position) can alter the molecule's dipole moment and its ability to form hydrogen bonds or engage in other non-covalent interactions. These subtle changes can significantly affect crystal packing, solubility, and, importantly, the molecule's interaction with a biological target's binding site. nih.gov

Similarly, the position of the bromine atom is critical. While the featured compound has bromine at the 2-position, a shift to the 4-, 5-, 6-, or 7-position would drastically alter its reactivity. Bromination on the benzene ring, for example, would make that part of the molecule less reactive towards electrophiles, while the C2-position would remain more susceptible to nucleophilic attack if unsubstituted.

The N-methylation at the 1-position also has a significant isomeric counterpart, the N3-methylated benzimidazolium salt, which would carry a positive charge and exhibit vastly different solubility and reactivity.

Table 3: Comparison of Potential Positional Isomers of this compound

Isomer Name Key Structural Difference Potential Impact on Properties
2-Bromo-1,6-dimethyl-1H-benzo[d]imidazoleMethyl group at C6 instead of C5Altered dipole moment, crystal packing, and binding interactions.
5-Bromo-1,2-dimethyl-1H-benzo[d]imidazoleBromine at C5, Methyl at C2Different electronic distribution and reactivity profile.
2-Bromo-1,7-dimethyl-1H-benzo[d]imidazoleMethyl group at C7 instead of C5Changes in steric hindrance and electronic environment of the benzene ring.

Modulation of Molecular Properties through Strategic Substitution (e.g., Electron-Withdrawing vs. Electron-Donating Groups)

The principles of rational design allow for the strategic modification of a lead compound like this compound to fine-tune its properties. This is achieved by introducing substituents with varying electronic and steric characteristics.

Electron-Withdrawing Groups (EWGs): Replacing the 5-methyl group with a strong EWG, such as a nitro group (-NO2) or a trifluoromethyl group (-CF3), would significantly decrease the electron density of the benzimidazole ring. This would make the compound more resistant to electrophilic attack and could enhance its acidity. rsc.org The introduction of a nitro group, in particular, has been shown to be a key feature in the high potency of certain benzimidazole-based opioids. wikipedia.org

Electron-Donating Groups (EDGs): Conversely, introducing a stronger EDG, such as a methoxy (B1213986) group (-OCH3), at the 5- or 6-position would increase the electron density of the benzene ring, making it more susceptible to electrophilic substitution. nih.gov The presence of electron-donating groups can also influence the basicity of the nitrogen atoms in the imidazole ring.

General Design Strategies for Novel Benzimidazole Derivatives with Tuned Reactivity

The development of novel benzimidazole derivatives with specific, tuned reactivity profiles is a cornerstone of modern medicinal chemistry and materials science. covenantuniversity.edu.ngresearchgate.net Several general strategies can be employed, using a molecule like this compound as a starting point or a reference scaffold.

Modification at the C2-Position: The bromine atom at the 2-position is an excellent leaving group, making this position a prime site for introducing a wide variety of substituents through nucleophilic substitution reactions. This allows for the exploration of a vast chemical space and the introduction of pharmacophores or groups that can modulate solubility, lipophilicity, and target binding. researchgate.net

N-Alkylation/Arylation: The nitrogen atoms of the imidazole ring can be substituted with various alkyl or aryl groups. This not only prevents tautomerism but also introduces steric bulk and can be used to modulate the molecule's three-dimensional shape and solubility. nih.gov

Bioisosteric Replacement: The bromine atom or the methyl groups can be replaced by other functional groups with similar steric and electronic properties (bioisosteres). For example, a chlorine atom or a trifluoromethyl group could be used in place of bromine to explore changes in activity.

By systematically applying these design strategies, chemists can create libraries of novel benzimidazole derivatives with finely tuned properties for a wide range of applications.

Applications of 2 Bromo 1,5 Dimethyl 1h Benzo D Imidazole in Advanced Chemical Synthesis and Materials Science

Utilization as a Key Synthetic Intermediate for Complex Molecular Architectures

The bromine atom at the 2-position of the benzimidazole (B57391) core is, in principle, well-suited for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are foundational in medicinal chemistry and materials science for constructing complex molecular architectures. For many related bromo-heterocycles, these transformations are well-documented, providing pathways to novel pharmaceuticals, agrochemicals, and functional materials.

However, a thorough search of the scientific literature reveals no specific examples or detailed research findings where 2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole has been explicitly used as a starting material for the synthesis of more complex molecules. While the reactivity is anticipated based on general chemical principles, the specific reaction conditions, yields, and the properties of the resulting products derived from this particular compound are not documented.

Potential in Functional Materials Chemistry

The benzimidazole core is a known constituent in a variety of functional materials due to its electronic properties, thermal stability, and ability to participate in hydrogen bonding and π-π stacking interactions.

Exploration in Optical and Electronic Materials

Benzimidazole derivatives are widely explored for their applications in organic light-emitting diodes (OLEDs), often as host materials or electron transporters, due to their typically wide bandgaps and high triplet energies. mdpi.comnih.gov The introduction of bromine atoms and other substituents can be used to tune the electronic and optical properties of these materials. For instance, various substituted benzimidazoles have been incorporated into bipolar molecules for efficient OLEDs and as optical waveguides. nih.govacs.org

Despite this, there is no specific research detailing the synthesis or characterization of optical or electronic materials derived from this compound. The specific impact of the 2-bromo, 1-methyl, and 5-methyl substitution pattern on the photophysical and electronic properties, which is critical for materials science applications, has not been reported.

Future Research Directions and Emerging Paradigms in 2 Bromo 1,5 Dimethyl 1h Benzo D Imidazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted benzimidazoles is a well-established field, but the focus is increasingly shifting towards methodologies that are both efficient and environmentally benign. Future research on the synthesis of 2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole is expected to move beyond traditional multi-step procedures, which often involve harsh reagents and generate significant waste.

Emerging paradigms include one-pot syntheses where multiple reaction steps are combined into a single operation. For instance, a potential one-pot approach for this compound could involve the condensation of a suitably substituted o-phenylenediamine (B120857) with a carboxylic acid derivative in the presence of a recyclable, heterogeneous catalyst. researchgate.net The development of green chemistry protocols is a key future direction. This involves the use of alternative energy sources like microwave or ultrasound irradiation to accelerate reaction times and improve yields. Furthermore, employing water or other environmentally friendly solvents would significantly enhance the sustainability of the synthesis. acs.org

Future synthetic strategies may also explore novel catalytic systems. The use of metal-organic frameworks (MOFs) or magnetic nanoparticles as catalyst supports could allow for easy separation and reuse of the catalyst, reducing costs and environmental impact. The development of enzymatic or bio-inspired catalytic systems represents another frontier, offering high selectivity under mild conditions.

Synthetic ApproachPotential Advantages
One-Pot Synthesis Reduced workup steps, time and resource efficiency.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often higher yields.
Green Catalysts Use of recyclable and less toxic catalysts (e.g., solid acids, biocatalysts).
Aqueous Media Synthesis Environmentally friendly, reduced use of volatile organic compounds. acs.org

Advanced Spectroscopic Characterization Techniques for Intricate Structural Features

While standard spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry are fundamental for confirming the basic structure of this compound, future research will necessitate more advanced techniques to probe its finer structural and dynamic features.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be invaluable for unambiguously assigning all proton and carbon signals, especially for more complex derivatives synthesized from this parent compound. For the solid state, single-crystal X-ray diffraction will remain the gold standard for determining the precise three-dimensional molecular geometry, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding or π-stacking. acs.orgmdpi.comresearchgate.net

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can provide detailed fragmentation patterns, aiding in the structural elucidation of reaction products and potential metabolites in biological studies. Furthermore, specialized techniques like solid-state NMR could provide insights into the structure and dynamics of the molecule in its solid form, which is crucial for understanding its material properties.

Deeper Computational Insights into Molecular Behavior and Reactive Pathways

Computational chemistry is poised to play an increasingly predictive role in understanding the chemistry of this compound. Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential surfaces. nih.govnih.gov This information is critical for predicting the molecule's reactivity, stability, and potential interaction sites.

Future computational studies will likely focus on:

Reaction Mechanism Elucidation: Modeling transition states and reaction pathways for various transformations, such as nucleophilic substitution at the C2-bromo position or electrophilic substitution on the benzene (B151609) ring. mdpi.com

Spectra Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data. nih.govnih.gov

Tautomerism Studies: Investigating the relative stabilities of different tautomeric forms, which is a known phenomenon in benzimidazole (B57391) systems. mdpi.com

Intermolecular Interactions: Simulating how molecules of this compound interact with each other and with solvent molecules, which is key to understanding its solubility and crystal packing.

These computational models will allow for a more rational approach to designing experiments and predicting the outcomes of new reactions.

Exploration of New Chemical Transformations and Derivative Synthesis

The bromine atom at the 2-position of this compound is a versatile chemical handle for a wide array of chemical transformations. Future research will undoubtedly focus on leveraging this reactivity to synthesize a diverse library of new derivatives.

Palladium-catalyzed cross-coupling reactions are expected to be a major area of exploration. Reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations can be used to introduce new carbon-carbon and carbon-heteroatom bonds at the C2-position. This would allow for the synthesis of derivatives with tailored electronic, optical, or biological properties. For example, coupling with boronic acids (Suzuki reaction) could introduce new aryl or heteroaryl groups, while coupling with amines (Buchwald-Hartwig reaction) could lead to novel 2-amino-benzimidazole derivatives.

Beyond the C2-position, the benzimidazole ring itself can undergo further functionalization. For instance, N-alkylation or N-arylation at the remaining N-H position (if starting from a precursor before methylation) could be explored. Additionally, electrophilic substitution reactions on the benzene ring could introduce further functional groups, although the existing substituents will direct their position.

Reaction TypePotential Functionalization
Suzuki Coupling Introduction of aryl, heteroaryl, or vinyl groups.
Heck Coupling Formation of C-C bonds with alkenes.
Sonogashira Coupling Introduction of alkyne functionalities.
Buchwald-Hartwig Amination Formation of C-N bonds with various amines.

Rational Design for Tailored Chemical Properties and Advanced Material Applications

The ultimate goal of exploring the chemistry of this compound is to design and create new molecules and materials with specific, desirable properties. The insights gained from advanced characterization and computational studies, combined with the synthetic versatility of the molecule, will enable a more rational design approach.

Future research could focus on tailoring the properties of derivatives for specific applications:

Materials Science: By strategically adding chromophoric or fluorophoric groups through cross-coupling reactions, new materials with interesting photophysical properties could be developed for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes for bioimaging. rsc.org

Medicinal Chemistry: The benzimidazole scaffold is a well-known pharmacophore present in numerous approved drugs. researchgate.net Derivatives of this compound could be rationally designed as inhibitors of specific enzymes, such as kinases or topoisomerases, by modifying the substituents to optimize binding interactions within the target's active site. rsc.orgmdpi.comacs.org

Coordination Chemistry: The nitrogen atoms of the imidazole (B134444) ring can act as ligands for metal ions. New derivatives could be designed as highly specific chelating agents for metal sequestration or for the creation of novel metal-organic complexes with catalytic or magnetic properties. acs.org

This rational, design-oriented approach, which integrates synthesis, characterization, and computational modeling, represents the most promising paradigm for unlocking the full potential of this compound chemistry.

Q & A

Q. What are the common synthetic routes for 2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole derivatives?

  • Methodological Answer : The synthesis typically involves:
  • One-pot condensation : Combining substituted benzaldehydes, amines, and brominating agents under reflux in polar solvents (e.g., ethanol or DMF) to form the benzoimidazole core .
  • Bromination : Introducing bromine at the 2-position using N-bromosuccinimide (NBS) in acetonitrile under controlled conditions .
  • Substituent modulation : Introducing methyl groups via alkylation or nucleophilic substitution (e.g., using methyl iodide in the presence of NaH) .
    Example :
Compound IDYield (%)Reaction ConditionsKey Reagents
Sb2373DMF, 80°C, 12hNBS, K2CO3
Sb3086EtOH, reflux, 24hMethyl iodide, NaH

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., δ 8.35–7.44 ppm for aromatic protons, δ 2.64 ppm for methyl groups) .
  • FTIR : Identifies functional groups (e.g., C=N stretch at ~1617 cm⁻¹, C-Br at ~590 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., m/z 286.01 for C₁₄H₁₁BrN₂) .
  • Melting Point Analysis : Distinguishes polymorphs (e.g., 252–257°C for Sb30) .

Advanced Research Questions

Q. How can computational methods like DFT optimize the molecular structure of this compound?

  • Methodological Answer :
  • Geometry Optimization : Use B3LYP/6-31G* to minimize energy and confirm ground-state structures .
  • Electronic Properties : Calculate HOMO-LUMO gaps to predict reactivity (e.g., bromine’s electron-withdrawing effect reduces HOMO energy by ~1.2 eV) .
  • Solvent Effects : Apply the polarizable continuum model (PCM) to simulate aqueous or organic environments .

Q. What strategies resolve contradictions in biological activity data among structurally similar derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methyl vs. bromine at position 5 reduces EGFR binding affinity by 30%) .
  • Solubility Analysis : Use shake-flask methods to measure molar solubility; compounds with solubility <0.46 mmol/L (like 2-bromo derivatives) may show reduced cellular uptake .
  • Crystallography : Resolve structural ambiguities via single-crystal X-ray diffraction (e.g., ORTEP-III for bond angle/length validation) .

Q. How does the bromine substituent at position 2 influence electronic properties and reactivity?

  • Methodological Answer :
  • Electron-Withdrawing Effect : Bromine decreases electron density on the imidazole ring, enhancing electrophilic substitution at position 5 (confirmed via Mulliken charges from DFT) .
  • Reactivity in Cross-Couplings : Bromine facilitates Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, 80°C, 72% yield) .

Q. How can molecular docking predict binding affinity of this compound derivatives with EGFR?

  • Methodological Answer :
  • Protein Preparation : Retrieve EGFR kinase domain (PDB: 1M17) and optimize hydrogen bonding networks .
  • Ligand Docking : Use AutoDock Vina with Lamarckian GA; bromine’s hydrophobic interaction with Leu788 improves binding (ΔG = -9.2 kcal/mol) .
  • Validation : Compare docking scores with experimental IC₅₀ values (e.g., R² = 0.89 for 10 derivatives) .

Data Contradiction Analysis

Q. Why do some 2-bromo derivatives exhibit unexpectedly low cytotoxicity despite high EGFR affinity?

  • Methodological Answer :
  • ADMET Profiling : Use SwissADME to predict poor bioavailability (e.g., topological polar surface area >90 Ų reduces membrane permeability) .
  • Metabolic Stability : Incubate with liver microsomes; rapid CYP3A4-mediated demethylation reduces active compound concentration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.